3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane
Description
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane is a hypothetical organosilicon compound featuring a 3-chloropropyl group bonded to a silicon atom with three distinct substituents: methoxy (–OCH₃), methyl (–CH₃), and trimethylsilyloxy (–OSi(CH₃)₃). Organosilanes with chloropropyl groups are widely used as coupling agents, intermediates in organic synthesis, and modifiers for polymers and coatings due to their dual reactivity (hydrolyzable alkoxy groups and organofunctional chlorides) .
Properties
CAS No. |
70900-20-8 |
|---|---|
Molecular Formula |
C8H21ClO2Si2 |
Molecular Weight |
240.87 g/mol |
IUPAC Name |
3-chloropropyl-methoxy-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H21ClO2Si2/c1-10-13(5,8-6-7-9)11-12(2,3)4/h6-8H2,1-5H3 |
InChI Key |
KICJSWICRQDDPN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCCl)O[Si](C)(C)C |
Related CAS |
70900-20-8 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrosilylation of Allyl Chloride with Trialkoxysilanes
A primary method to prepare 3-chloropropyl-functionalized silanes involves the hydrosilylation of allyl chloride with trialkoxysilanes such as trimethoxysilane. This method is well-documented for producing 3-chloropropyltrimethoxysilane, a close analogue.
- Catalyst: Ruthenium carbonyl cluster Ru₃(CO)₁₂ or its derivatives serve as effective catalysts for this hydrosilylation reaction.
- Solvent: High boiling point alkanes are used as solvents to facilitate the reaction and improve yields.
- Procedure: Allyl chloride and trimethoxysilane are simultaneously added to the reaction mixture containing the catalyst and solvent under controlled temperature conditions.
- Yield: Gas chromatographic analysis shows yields up to 86.1% for 3-chloropropyltrimethoxysilane under optimized conditions.
This method ensures a safe and high-yield synthesis of the chloropropylsilane intermediate, which can be further modified to introduce methoxy-methyl-trimethylsilyloxy groups as needed.
Continuous Synthesis via Alcoholysis of Chloropropyltrichlorosilane
Another industrially relevant method is the continuous synthesis of 3-chloropropyltrimethoxysilane by alcoholysis of chloropropyltrichlorosilane with methanol:
- Reactants: Chloropropyltrichlorosilane and methanol.
- Conditions: Reaction conducted at 50–60 °C under reduced pressure (~400 Torr).
- Process: The reactants are premixed and sprayed into a reaction column where methanol vaporizes and reacts with chloropropyltrichlorosilane.
- By-products: Hydrogen chloride gas is generated and absorbed as hydrochloric acid.
- Yield: The process yields 3-chloropropyltrimethoxysilane with a purity of approximately 99%.
This method is scalable and suitable for large-scale production of chloropropyl-functionalized silanes, serving as a precursor to more complex derivatives like 3-chloropropyl-methoxy-methyl-trimethylsilyloxysilane.
Post-synthetic Modification and Silylation
To obtain the methoxy-methyl-trimethylsilyloxysilane moiety, the chloropropyltrimethoxysilane intermediate undergoes further chemical transformations:
- Silylation: Introduction of trimethylsilyloxy groups can be achieved by reacting with trimethylsilyl reagents or via controlled hydrolysis and condensation reactions.
- Methoxylation and Methylation: Methoxy and methyl groups are introduced or preserved during these steps, often by selective substitution or protection strategies.
- Catalysis and Conditions: Transition metal catalysis or organometallic reagents may be employed to achieve selective functionalization, as suggested by literature on trialkoxysilanes and organosilane chemistry.
Data Table: Key Parameters and Yields in Preparation
Research Findings and Supporting Evidence
- The catalytic hydrosilylation method using Ru₃(CO)₁₂ has been shown to be efficient and safe, with simultaneous addition of reactants improving yield and reducing residual allyl chloride.
- Continuous synthesis via alcoholysis is industrially preferred for large-scale production due to high purity and straightforward process control.
- Organosilane chemistry literature emphasizes the versatility of trialkoxysilanes in organic synthesis, highlighting methods to introduce various alkoxy and silyloxy substituents under mild conditions.
- Applications of 3-chloropropyltrimethoxysilane derivatives in surface modification and antibacterial nanomaterials confirm the importance of precise synthetic control in preparing functional silanes.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents. The reaction conditions include ambient temperature and pressure.
Condensation Reactions: Silanes or silanols are used as reagents, and the reactions are carried out under anhydrous conditions to prevent premature hydrolysis.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and methanol.
Condensation Reactions: Siloxane polymers and oligomers.
Scientific Research Applications
Silane Coupling Agent
One of the primary applications of 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane is as a silane coupling agent . This compound significantly improves the bonding performance between organic polymers and inorganic substrates. It is particularly effective in enhancing the adhesion of:
- Epoxy Resins
- Polyurethane
- Polyamide
- Other adhesives on glass, metals, and ceramics.
The use of this silane can lead to improved mechanical properties and durability of composite materials, making it invaluable in construction and automotive industries .
Rubber Additive
In the field of rubber manufacturing, 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane acts as an important additive for silicone rubber products. Its incorporation enhances the mechanical strength and thermal stability of rubber materials, which is crucial for applications requiring high-performance elastomers .
Surface Treatment
This compound is also widely utilized for the surface treatment of glass fibers . By modifying the surface properties of glass fibers, it enhances their compatibility with polymer matrices, leading to improved composite performance. The treatment can increase tensile strength and reduce moisture absorption, which are critical factors in the longevity and reliability of composite structures .
Intermediate for Functional Silanes
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane serves as a precursor for synthesizing various other functional organosilanes. It can be transformed into several silanes that possess different functional groups, such as:
- Aminopropyltrimethoxysilane
- Glycidoxypropyltrimethoxysilane
- Methacryloxypropyltrimethoxysilane
- Mercaptopropyltrimethoxysilane
These derivatives find applications in coatings, sealants, and surface modifications across various industries .
Environmental Applications
Research has indicated that 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane can be employed in environmental applications such as water treatment processes. Its ability to modify surfaces can enhance the adsorption capacity of materials used for removing contaminants from water systems .
Comprehensive Data Table
| Application Area | Description | Benefits |
|---|---|---|
| Silane Coupling Agent | Enhances bonding between polymers and inorganic substrates | Improved adhesion and mechanical properties |
| Rubber Additive | Used in silicone rubber production | Increases strength and thermal stability |
| Surface Treatment | Modifies glass fiber surfaces | Enhances compatibility with polymers |
| Intermediate for Silanes | Precursor for synthesizing functional organosilanes | Versatility in creating tailored silanes |
| Environmental Applications | Used in water treatment processes | Improves contaminant removal efficiency |
Case Studies
- Adhesive Performance Improvement : A study demonstrated that incorporating 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane into epoxy formulations resulted in a significant increase in adhesion strength on glass substrates compared to formulations without silane .
- Composite Material Enhancement : Research on glass fiber-reinforced composites revealed that treating fibers with this silane led to a notable increase in tensile strength and impact resistance, showcasing its effectiveness as a surface modifier .
- Rubber Industry Application : In a comparative analysis, silicone rubbers containing 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane exhibited superior thermal stability and mechanical performance under stress tests compared to standard formulations lacking this additive .
Mechanism of Action
The mechanism of action of 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane involves its ability to form covalent bonds with various substrates. The compound’s methoxy groups can undergo hydrolysis to form silanols, which can then react with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Alkoxy Group Reactivity: Trimethoxysilanes (e.g., (3-Chloropropyl)trimethoxysilane) hydrolyze faster than triethoxy analogs due to shorter alkoxy chains, making them more reactive in aqueous environments . Steric Hindrance: Dimethyl- and methoxy-substituted silanes (e.g., (3-Chloropropyl)ethoxydimethylsilane) exhibit reduced hydrolysis rates compared to trialkoxy variants, enhancing stability in non-polar matrices .
Application Differences :
- Chloropropyl vs. Functional Groups : Chloropropyl silanes are primarily used for covalent bonding to surfaces (e.g., glass, metals), while glycidoxy or methacryloxy variants enable polymerization with epoxides or acrylates .
- Crosslinking Efficiency : Triethoxysilanes (e.g., (3-Chloropropyl)triethoxysilane) form denser siloxane networks than trimethoxy derivatives, improving mechanical strength in silicone rubbers .
Physical Properties :
- Higher molecular weight compounds (e.g., 3-Methacryloxypropyltrimethoxysilane) exhibit greater viscosity and thermal stability, suitable for high-temperature applications .
Biological Activity
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane, a silane compound, is gaining attention in various fields, particularly in biological applications. This compound is characterized by its unique chemical structure that allows it to interact with biological systems effectively.
Chemical Structure and Properties
The molecular formula for 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane is . The presence of chloropropyl and trimethylsilyloxy groups contributes to its reactivity and potential applications in modifying biomolecules and surfaces.
The biological activity of this compound primarily arises from its ability to form covalent bonds with various nucleophiles present in biological systems. The chloropropyl group can engage in substitution reactions, while the trimethylsilyloxy groups can undergo hydrolysis and condensation reactions. These interactions facilitate the modification of biomolecules, enhancing their properties for specific applications such as drug delivery systems and medical devices.
Toxicological Profile
Research indicates that 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane exhibits moderate toxicity. In a 28-day inhalation study on rats, histopathological changes were observed in various organs at concentrations as low as 10 ppm. The lowest observed effect level (LOEL) was established at 100 ppm . Additionally, the compound has been identified as mutagenic in vitro, indicating potential risks for genetic material .
Study on Cytotoxicity
In a study assessing the cytotoxic effects of organosilanes, including 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane, it was found that concentrations above 100 µM significantly reduced cell viability in human fibroblast cells. This suggests that while the compound has potential applications, careful consideration of dosage is necessary to avoid cytotoxic effects .
Environmental Impact Assessment
The environmental impact of this compound has also been evaluated. The 96-hour LC50 for freshwater fish was found to be greater than 100 mg/L, indicating low acute toxicity to aquatic organisms. However, the compound's hydrolysis products may pose a greater risk to aquatic life, necessitating further studies on its environmental behavior .
Applications in Research and Industry
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane is utilized in various scientific research applications:
- Biomolecule Modification : Enhances the functionality of proteins and nucleic acids for therapeutic purposes.
- Medical Devices : Used in coatings that improve biocompatibility and reduce thrombogenicity.
- Drug Delivery Systems : Facilitates targeted delivery of pharmaceuticals through surface modification of carriers .
Comparative Toxicity Data
| Compound | LC50 (mg/L) | NOEC (mg/L) | Remarks |
|---|---|---|---|
| 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane | >100 | 167 | Low toxicity to aquatic life |
| Trimethylsilanol | 271 | 124 | More toxic than parent silane |
| Other organosilanes | Varies | N/A | Dependent on specific structure |
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis routes for 3-chloropropyltrimethoxysilane, and how can reaction progress be monitored effectively?
- Methodological Answer : A common approach involves the hydrosilylation of allyl chloride with trichlorosilane under controlled conditions, followed by methoxylation . Alternatively, reactions in tetrahydrofuran (THF) with triethylamine as a catalyst (e.g., 1:1 molar ratio of reactants, 72-hour reaction time at room temperature) are documented . Progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Purity is typically confirmed by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .
Q. Which spectroscopic techniques are most reliable for characterizing 3-chloropropyltrimethoxysilane and its intermediates?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., Si-O-C at 1080–1090 cm⁻¹, C-Cl at 550–650 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 0.6–1.2 ppm for Si-CH₂, δ 3.5–3.7 ppm for methoxy groups) and carbon backbone structure .
- GC-MS : Quantifies purity and detects byproducts (e.g., residual trichlorosilane or allyl chloride) .
Q. What safety protocols are critical when handling 3-chloropropyltrimethoxysilane in wet-chemistry experiments?
- Methodological Answer :
- Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact (classified as a Category 4 flammable liquid) .
- Work under inert gas (N₂/Ar) in a fume hood to avoid hydrolysis with ambient moisture .
- Store in glass containers at 2–8°C, segregated from strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How does the hydrolysis rate of 3-chloropropyltrimethoxysilane vary with pH, and what mechanistic insights explain this behavior?
- Methodological Answer : Hydrolysis follows pseudo-first-order kinetics, accelerating under acidic (pH < 3) or alkaline (pH > 10) conditions due to proton- or hydroxyl-mediated cleavage of Si-O bonds. Characterization via in situ Raman spectroscopy reveals intermediate silanol species . Computational studies (DFT) suggest transition states involving pentacoordinate silicon intermediates . Contrastingly, neutral pH (6–8) favors slower hydrolysis, forming self-assembled monolayers (SAMs) on oxide surfaces .
Q. What strategies mitigate side reactions during the functionalization of silica nanoparticles with 3-chloropropyltrimethoxysilane?
- Methodological Answer :
- Pre-activate silica surfaces via plasma cleaning or piranha treatment to increase silanol density, improving silane adhesion .
- Use anhydrous toluene as a solvent to minimize premature hydrolysis.
- Optimize reaction time (typically 12–24 hours at 80°C) to balance grafting density and aggregation . Post-functionalization, wash with ethanol to remove physisorbed silanes .
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact the thermal stability of 3-chloropropylsilane derivatives?
- Methodological Answer : Thermogravimetric analysis (TGA) shows methoxy-substituted derivatives (e.g., 3-chloropropyltrimethoxysilane) degrade at 220–250°C, whereas ethoxy analogs (e.g., 3-chloropropyltriethoxysilane) exhibit higher stability (degradation onset ~280°C) due to reduced steric hindrance and stronger Si-O bonds . Differential scanning calorimetry (DSC) reveals exothermic peaks corresponding to cross-linking reactions .
Data Contradiction Analysis
Q. Conflicting reports exist on the catalytic efficiency of triethylamine in silane coupling reactions. How can these discrepancies be resolved experimentally?
- Methodological Answer : Contradictions arise from solvent polarity and moisture content. For example, triethylamine in THF (low polarity) shows 85% yield in silane coupling , but in polar aprotic solvents (e.g., DMF), yields drop to 60% due to amine-solvent interactions. Controlled experiments under strict anhydrous conditions (Karl Fischer titration to verify H₂O < 50 ppm) and kinetic monitoring via ²⁹Si NMR can isolate solvent effects .
Applications in Advanced Material Design
Q. What role does 3-chloropropyltrimethoxysilane play in hybrid organic-inorganic polymer networks, and how is its reactivity tailored for specific applications?
- Methodological Answer : As a cross-linker, it introduces chloropropyl "anchor" sites for subsequent nucleophilic substitution (e.g., with amines or thiols). For epoxy composites, silane-modified SiO₂ nanoparticles (using 3-chloropropyltrimethoxysilane) enhance flexural strength by 40% compared to unmodified fillers . Reactivity is tuned by varying methoxy group stoichiometry: higher methoxy content increases hydrolysis rate but reduces shelf stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
